molecular formula C6H4NO2 B135317 para-Nitrophenyl CAS No. 2395-99-5

para-Nitrophenyl

Cat. No. B135317
CAS RN: 2395-99-5
M. Wt: 122.1 g/mol
InChI Key: ZHCAAFJSYLFLPX-UHFFFAOYSA-N
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Description

Para-Nitrophenyl (pNP) is a chemical compound that has been widely used in scientific research. It is a derivative of phenol, which has a nitro group attached to the para position of the aromatic ring. This chemical compound has been extensively studied due to its unique properties, which make it useful in various applications.

Mechanism Of Action

The mechanism of action of para-Nitrophenyl involves the hydrolysis of the ester bond between the nitrophenyl group and the rest of the molecule by enzymes. This hydrolysis results in the release of the nitrophenol group, which can be detected spectrophotometrically.

Biochemical And Physiological Effects

PNP has no known biochemical or physiological effects on humans or animals. It is a relatively inert compound that is not metabolized in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of para-Nitrophenyl is its ease of use. It is a stable compound that can be stored for long periods without degradation. Its chromogenic properties make it a useful tool for studying enzyme kinetics and specificity. However, para-Nitrophenyl has some limitations. It is not a natural substrate for enzymes, and its use may not accurately reflect the activity of enzymes in vivo. Additionally, the release of the nitrophenol group can interfere with other assays that use spectrophotometry.

Future Directions

There are several future directions for the use of para-Nitrophenyl in scientific research. One area of interest is the development of para-Nitrophenyl-based assays for the detection of pathogens. Researchers have already developed para-Nitrophenyl-based assays for the detection of bacteria, viruses, and fungi. Another area of interest is the use of para-Nitrophenyl in drug discovery. para-Nitrophenyl-based assays can be used to screen for potential inhibitors of enzymes that are involved in disease processes. Finally, para-Nitrophenyl can be used as a model substrate for the development of new enzyme-catalyzed reactions. Researchers can modify the structure of para-Nitrophenyl to create new substrates that can be used to study enzyme activity and specificity.
Conclusion
In conclusion, para-Nitrophenyl is a useful compound that has been extensively studied in scientific research. Its chromogenic properties make it a useful tool for studying enzyme kinetics and specificity. While it has some limitations, para-Nitrophenyl has several potential applications in the detection of pathogens, drug discovery, and the development of new enzyme-catalyzed reactions.

Synthesis Methods

PNP can be synthesized by the nitration of phenol with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50-60°C, and the product is purified by recrystallization. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

PNP has been widely used in scientific research due to its unique properties. It is a chromogenic substrate that can be used to detect the activity of enzymes such as proteases, lipases, and esterases. The hydrolysis of para-Nitrophenyl by these enzymes results in the release of a yellow color, which can be quantified spectrophotometrically. This property has been used to study the kinetics and specificity of enzymes and to screen for inhibitors.

properties

CAS RN

2395-99-5

Product Name

para-Nitrophenyl

Molecular Formula

C6H4NO2

Molecular Weight

122.1 g/mol

InChI

InChI=1S/C6H4NO2/c8-7(9)6-4-2-1-3-5-6/h2-5H

InChI Key

ZHCAAFJSYLFLPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=[C]1)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=[C]1)[N+](=O)[O-]

synonyms

4-Nitrophenyl 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-α-D-glucopyranosyl]-_x000B_2-deoxy-α-D-galactopyranoside;  GlcNAc1-α-6GalNAc-α-PNP; 

Origin of Product

United States

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